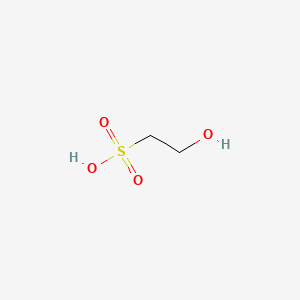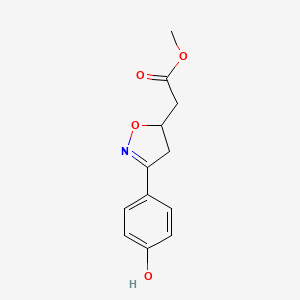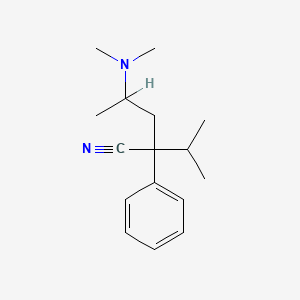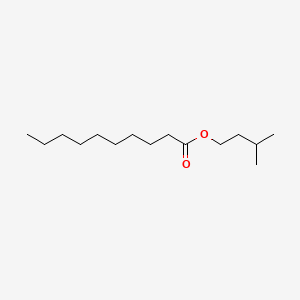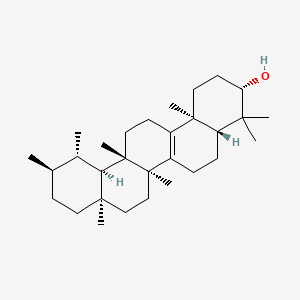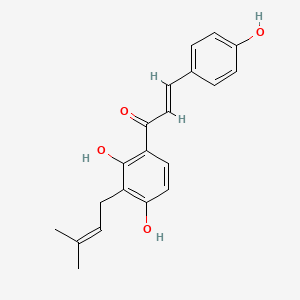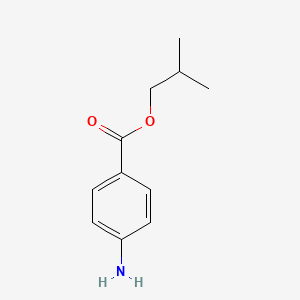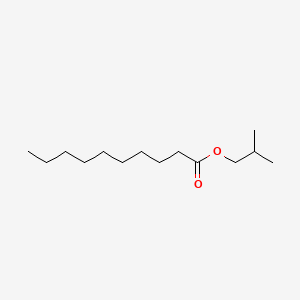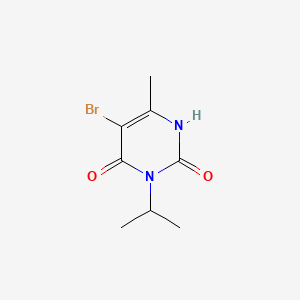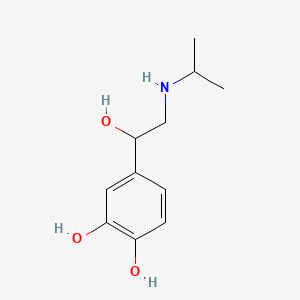
异丙肾上腺素
概述
描述
Isoproterenol, also known as Isuprel, is a synthetic catecholamine that stimulates both beta1- and beta2-adrenergic receptors . It is used to treat certain types of abnormal heartbeats, heart failure, and shock . It is also used to treat bronchospasm that may occur while you are under anesthesia .
Synthesis Analysis
Isoproterenol is a non-selective β-adrenergic agonist that is structurally related to adrenaline . The synthesis of isoproterenol involves the use of a novel chiral derivatizing reagent (CDR), namely, N-(4-chloro-6-piperidinyl-[1,3,5]-triazine-2-yl)-D-phenylglycine . The synthesized CDR is utilized for the derivatization of isoproterenol enantiomers .
Molecular Structure Analysis
The molecular formula of Isoproterenol is C11H17NO3 . It has a molar mass of 211.261 g·mol −1 .
Chemical Reactions Analysis
Isoproterenol is metabolized via conjugation in many tissues including hepatic and pulmonary . Its excretion is primarily through urine .
Physical and Chemical Properties Analysis
Isoproterenol has a density of 1.1240 (rough estimate), a melting point of 170.5°C, and a boiling point of 350.94°C (rough estimate) .
科学研究应用
心脏病学研究
异丙肾上腺素用于心脏病学研究,特别是在心力衰竭(HF)的研究中。 它已被用于通过以剂量梯度皮下注射异丙肾上腺素建立慢性心力衰竭的小鼠模型 . 该模型用于研究与 HF 相关的机制和治疗方法 .
神经退行性病变研究
异丙肾上腺素作为一种肾上腺素能 β 受体激动剂,已用于与神经退行性病变相关的研究。 它已被发现能减少由 Aβ 1-42 引起的细胞内 Zn 2+ 失调导致的神经退行性病变 . 这项研究有助于我们了解淀粉样蛋白 β 毒性和阿尔茨海默病 .
药物科学与技术
异丙肾上腺素是一种合成药物,属于β-肾上腺素能激动剂类。 它通常用于先进的药物科学与技术领域来治疗各种疾病,如支气管痉挛、心脏阻滞和心脏骤停 .
心房颤动研究
高剂量异丙肾上腺素输注是一种有用的诱发性操作,可以引发出房颤 (AF) 的触发因素,以便在消融过程中进行诱发 . 消融后使用异丙肾上腺素输注来引发出房颤的触发因素与不同的结果相关 .
慢性心力衰竭研究
异丙肾上腺素已被用于通过以 100 mg/kg 的剂量注射 7 天来创建小鼠中相对稳定的慢性心力衰竭模型 . 该模型用于更好地了解慢性心力衰竭的机制和治疗方法 .
淀粉样蛋白 β 毒性研究
异丙肾上腺素已被用于研究脑中淀粉样蛋白 β 毒性的改善。 它增强了金属硫蛋白的合成,金属硫蛋白是 Zn 2+ 结合蛋白,并通过 Aβ 1-42 注射后的细胞内 Zn 2+ 毒性来消除神经退行性病变 .
作用机制
Target of Action
Isoproterenol, also known as isoprenaline, is a non-selective beta-adrenergic agonist . It primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and smooth muscle relaxation .
Mode of Action
Upon administration, isoproterenol stimulates beta-1 and beta-2 receptors, resulting in a series of physiological changes . It causes relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle . Additionally, it leads to an increase in heart rate and contractility , and vasodilation of the peripheral vasculature .
Biochemical Pathways
Isoproterenol’s action on beta-adrenergic receptors triggers a cascade of biochemical events. It stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels within cells. This rise in cAMP activates protein kinase A, which then phosphorylates various proteins, leading to the physiological effects of isoproterenol .
Pharmacokinetics
Isoproterenol has a rapid onset of action and a short duration . It is metabolized primarily in the liver and other tissues via catechol-O-methyltransferase (COMT) . The compound is excreted primarily as sulfate conjugates in the urine . The elimination half-life of isoproterenol is approximately 2.5 to 5 minutes .
Result of Action
The stimulation of beta-adrenergic receptors by isoproterenol results in several physiological effects. It can lead to an increase in heart rate and myocardial contractility, which can improve cardiac output . Additionally, it can cause relaxation of bronchial smooth muscle, potentially alleviating bronchospasm during anesthesia . It’s worth noting that the use of isoproterenol can also lead to adverse effects such as tachycardia, palpitations, and angina .
Action Environment
The efficacy and stability of isoproterenol can be influenced by various environmental factors. For instance, exposure to air, light, or increased temperature may cause a pink to brownish pink color to develop . Furthermore, the physiological response to isoproterenol can be affected by the patient’s health status and the presence of other medications .
安全和危害
未来方向
Future research on Isoproterenol could focus on its antioxidant properties and potential relevance in oxidative stress-related conditions . Another area of interest could be the optimal dose for inducing chronic heart failure in mice models for better study of heart failure-related mechanisms and treatments .
生化分析
Biochemical Properties
Isoproterenol interacts with β1 and β2 adrenergic receptors, stimulating them and leading to various biochemical reactions . The activation of these receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them . This activation leads to the dissociation of the alpha subunit from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 . These channels depolarize cells by inward active transport of calcium ions .
Cellular Effects
Isoproterenol has various effects on different types of cells. For instance, in adipocytes, isoproterenol increases lipid content and enhances the expression of uncoupling protein 1 (UCP1), which increases the oxygen consumption rate . In cardiac cells, isoproterenol can induce cardiotoxicity, leading to acute and chronic hypertrophic cardiomyopathy and heart failure .
Molecular Mechanism
Isoproterenol exerts its effects at the molecular level primarily through its interaction with β1 and β2 adrenergic receptors . Upon binding to these receptors, isoproterenol triggers a cascade of intracellular events, including the activation of G-protein coupled receptors, the production of cyclic AMP, and the activation of protein kinase A . These events lead to the phosphorylation of various proteins and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of isoproterenol can change over time in laboratory settings. For instance, in a study on mature 3T3-L1 adipocytes, the highest dose of isoproterenol increased lipid content following 48 hours of treatment . This concentration enhanced UCP1 mRNA and protein expression .
Dosage Effects in Animal Models
The effects of isoproterenol can vary with different dosages in animal models. For example, in a study on mice, it was found that a dose of 100 mg/kg for 7 days was the most suitable for creating a relatively stable chronic heart failure model .
Metabolic Pathways
Isoproterenol is involved in several metabolic pathways. It stimulates the production of cyclic AMP, which plays a key role in the regulation of metabolism . Cyclic AMP activates protein kinase A, which can phosphorylate various proteins involved in metabolic processes .
Subcellular Localization
It is known that isoproterenol can bind to β1 and β2 adrenergic receptors, which are located on the cell membrane .
属性
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.86e+00 g/L | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isoprenaline is a non-selective beta adrenergic receptor agonist. Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits. Dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP. Cyclic AMP activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Cav1.2. These channels depolarize cells by inward active transport of calcium ions. Agonism of beta-1 adrenergic receptors lead to increased strength of contractility, conduction of nerve impulses, speed of relaxation, and rate in the heart. Agonism of beta-2 adrenergic receptors leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system. In the alveoli, agonism of beta-2 adrenergic receptors, activates similar pathways to the heart, however the end result is regulation of sodium channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and sodium potassium ATPase. PKA phosphorylates scaffolding proteins and sodium channels, increasing the number of sodium channels on the apical side of alveolar cells and increasing active transport of sodium ions into cells. Agonism of beta-2 adrenergic receptors can also increase chloride ion transport across CFTR. Together, these actions lead to passive transport of water out of the alveoli, and the clearance of alveolar fluid. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7683-59-2 | |
| Record name | Isoproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

